molecular formula C8H20B2O B3281237 Borane, oxybis[diethyl- CAS No. 7318-84-5

Borane, oxybis[diethyl-

Cat. No. B3281237
CAS RN: 7318-84-5
M. Wt: 153.87 g/mol
InChI Key: IHJOGPLOOPPMMR-UHFFFAOYSA-N
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Description

Borane, oxybis[diethyl-], also known as Borinic acid, diethyl-, anhydride, is a compound with the formula C8H20B2O . It is a subclass of organoborane compounds . Boranes are compounds consisting of boron and hydrogen . They exhibit structures and bonding that differ strongly from the patterns seen in hydrocarbons .


Synthesis Analysis

The synthesis of boranic acids and their derivatives often involves the addition of organometallic reagents to boranes . Recent advances in the synthesis of organoborane polymers have introduced new approaches for the direct polymerization of functional borane monomers as well as innovative polymer modification techniques .


Molecular Structure Analysis

The molecular weight of Borane, oxybis[diethyl-] is 153.866 . The structure of this compound is available as a 2D Mol file .


Chemical Reactions Analysis

Borane-mediated hydride abstraction generates reactive intermediates that can be processed in a variety of chemical reactions . Diborane (B2H6), the simplest borane, is a useful reagent with many applications . It is pyrophoric, gaseous, and not convenient to handle . There is a wide range of boranes, and they are often found in literature .


Physical And Chemical Properties Analysis

Boranes are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . Borinic acids [R2B(OH)] are far less studied than their parent boronic acids [RB(OH)2], although they display interesting properties and reactivities .

Mechanism of Action

The hydroboration-oxidation mechanism involves the addition of borane across the double bond. In this addition, H and BH2 are added to the alkene carbons . The hydrogen goes to the more substituted carbon while the BH2 goes to the less substituted carbon .

Safety and Hazards

Borane, oxybis[diethyl-] is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer .

Future Directions

Borane, oxybis[diethyl-] has been widely exploited as a means of incorporating Lewis acidic –B(C6F5)2 groups into complex structures for a range of applications . These include self-activating olefin polymerization catalysts, frustrated Lewis pair generation, small molecule activation, bond cleavage reactions, Lewis acid catalysis, and modification of organic materials .

properties

IUPAC Name

diethylboranyloxy(diethyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20B2O/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJOGPLOOPPMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)OB(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20B2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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